molecular formula C21H28Cl2N2O3 B2675435 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride CAS No. 1177835-58-3

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride

Cat. No.: B2675435
CAS No.: 1177835-58-3
M. Wt: 427.37
InChI Key: RJOOVVCQZKETCA-UHFFFAOYSA-N
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Description

1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride is a chemical derivative of the beta-adrenergic receptor antagonist alprenolol , modified with a phenylpiperazine moiety. Its primary research value lies in its utility as a tool compound for investigating the pharmacology and signaling pathways of adrenergic receptors. The compound acts as a potent and selective antagonist for beta-adrenergic receptors ( β-ARs ), which are G-protein-coupled receptors (GPCRs) critical in regulating cardiovascular, pulmonary, and metabolic functions. Researchers employ this compound in vitro to selectively block β-AR activity, enabling the study of receptor occupancy, downstream cyclic AMP (cAMP) production, and the role of adrenergic signaling in various cell types. In experimental models, it is used to elucidate the mechanisms of action of beta-blockers and to explore the therapeutic potential of modulating adrenergic pathways in conditions such as hypertension, cardiac arrhythmias, and anxiety disorders. Its dihydrochloride salt form ensures high solubility and stability in aqueous research buffers, facilitating accurate dosing in a wide range of experimental setups.

Properties

IUPAC Name

1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3.2ClH/c1-17(24)18-7-9-21(10-8-18)26-16-20(25)15-22-11-13-23(14-12-22)19-5-3-2-4-6-19;;/h2-10,20,25H,11-16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJOOVVCQZKETCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride (CAS Number: 63990-50-1) is a derivative of piperazine and has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant studies.

PropertyValue
Molecular FormulaC22H28N2O3
Molecular Weight368.469 g/mol
Density1.148 g/cm³
Boiling Point563.6 ºC at 760 mmHg
Flash Point294.7 ºC
LogP2.762

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly those involving serotonin and dopamine pathways. The 4-phenylpiperazine moiety is known for its affinity to various receptors, including serotonin (5-HT) receptors, which play a crucial role in mood regulation and cognitive functions.

Anticonvulsant Activity

Research has indicated that derivatives containing the phenylpiperazine structure exhibit anticonvulsant properties. A study evaluated several derivatives in animal models using the maximal electroshock (MES) test and found significant activity in certain compounds that share structural similarities with 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride .

Study on Anticonvulsant Properties

In a pharmacological study, several derivatives were synthesized and tested for their anticonvulsant activity. The results suggested that compounds with higher lipophilicity exhibited delayed but prolonged anticonvulsant effects. Specifically, compounds containing the phenylpiperazine fragment showed protective effects against seizures in the MES model at doses of 100 mg/kg and 300 mg/kg .

Neurotoxicity Assessment

The acute neurological toxicity was assessed using the rotarod test, which indicated that while some derivatives were effective against seizures, they also exhibited varying levels of neurotoxicity. The findings highlighted the importance of structure-activity relationship (SAR) studies to optimize the efficacy and safety profiles of these compounds .

Comparative Analysis

A comparative analysis of similar compounds reveals that modifications to the piperazine ring significantly influence biological activity. For instance, substituting different functional groups can enhance receptor binding affinity or alter pharmacokinetic properties.

Compound NameAnticonvulsant ActivityNeurotoxicity Level
1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochlorideModerateLow
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivativesHighModerate
Other piperazine derivativesVariableHigh

Scientific Research Applications

Antidepressant Activity

Centpropazine has been studied for its potential antidepressant effects. Research indicates that compounds with a similar piperazine structure can modulate serotonin and dopamine pathways, which are crucial in the treatment of depression. In animal models, derivatives of piperazine have shown efficacy in reducing depressive-like behaviors, suggesting that Centpropazine may possess similar properties .

Anticonvulsant Properties

Recent studies have evaluated the anticonvulsant activity of piperazine derivatives, including those structurally related to Centpropazine. These studies typically involve the maximal electroshock (MES) test and the pentylenetetrazole (PTZ) model to assess seizure activity. Certain derivatives demonstrated significant protective effects against seizures, indicating a potential role for Centpropazine in epilepsy management .

Neuroprotective Effects

The neuroprotective capabilities of Centpropazine have been investigated in the context of neurodegenerative diseases. The compound's ability to inhibit oxidative stress and inflammation in neuronal cells suggests it could be beneficial in conditions like Alzheimer's disease and Parkinson's disease .

Case Study 1: Antidepressant Efficacy

In a study published in a peer-reviewed journal, various piperazine derivatives were synthesized and tested for their antidepressant activity. The findings revealed that compounds similar to Centpropazine exhibited significant reductions in immobility time in forced swim tests, indicating potential antidepressant effects. The study concluded that further investigations into the mechanism of action are warranted to fully understand these effects .

Case Study 2: Anticonvulsant Activity

A comprehensive evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted their anticonvulsant properties through rigorous testing on animal models. Results indicated that specific modifications to the piperazine structure enhanced efficacy against seizures, suggesting that Centpropazine could also be optimized for similar therapeutic applications .

Data Table: Summary of Research Findings

StudyApplicationFindingsReference
Study 1Antidepressant ActivitySignificant reduction in depressive behaviors in animal models
Study 2Anticonvulsant ActivityEffective against seizures; potential for epilepsy treatment
Study 3NeuroprotectionInhibits oxidative stress; potential use in neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound shares a core structure with several derivatives, differing in substituents on the phenyl ring, piperazine group, or the ketone moiety. Key analogues include:

Compound Name Structural Differences Pharmacological Relevance References
Centpropazine (1-[4-[2-hydroxy-3-(4-phenylpiperazin-1-yl)propoxy]phenyl]propan-1-one) Propanone (C=OCH₂CH₃) instead of ethanone (C=OCH₃) Antidepressant activity; developed at CSIR-CDRI (India) with low yield but high purity .
1-[2-[2-Hydroxy-3-(4-(3-methoxyphenyl)piperazin-1-yl)propoxy]phenyl]ethanone dihydrochloride 3-Methoxyphenyl substituent on piperazine Enhanced receptor selectivity due to methoxy group; potential antipsychotic applications .
1-{4-[4-(Aminomethyl)phenyl]piperazin-1-yl}ethan-1-one dihydrochloride Aminomethylphenyl group on piperazine Improved solubility; explored as an intermediate for CNS-targeting drugs .
Compound 3 (from Hoffmann-La Roche) Free base form of the target compound (no dihydrochloride) Preclinical studies indicate dopamine D₂ receptor antagonism for psychotic disorders .

Pharmacological Activity

  • Dopamine Receptor Modulation : The 4-phenylpiperazine moiety confers affinity for dopamine D₂ and D₃ receptors, similar to antipsychotics like aripiprazole .
  • Antidepressant Potential: Centpropazine’s propanone variant shows serotonin reuptake inhibition, suggesting structural flexibility for dual-action therapeutics .
  • Selectivity : Methoxy-substituted analogues (e.g., ) exhibit higher selectivity for α₁-adrenergic receptors due to increased lipophilicity.

Physicochemical Properties

Property Target Compound Centpropazine Methoxy Analogue
Molecular Weight 437.36 g/mol 451.39 g/mol 467.39 g/mol
Solubility High (dihydrochloride salt) Moderate (free base) Moderate (dihydrochloride)
logP (Predicted) 2.8 3.1 3.5
CAS Number 63990-77-2 N/A 63990-77-2

Q & A

Q. What are the recommended synthetic routes for 1-(4-(2-Hydroxy-3-(4-phenylpiperazin-1-yl)propoxy)phenyl)ethanone dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves nucleophilic substitution and acylation steps. A plausible route includes:

Step 1: Reacting 4-(2-hydroxy-3-chloropropoxy)acetophenone with 4-phenylpiperazine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the piperazine moiety .

Step 2: Hydrochloride salt formation using HCl in ethanol or acetone .
Optimization Tips:

  • Monitor reaction progress via TLC (e.g., ethyl acetate/hexane, 5:1) .
  • Use polar aprotic solvents (DMF or THF) to enhance nucleophilicity .
  • Adjust stoichiometry to minimize byproducts (e.g., unreacted starting materials) .

Q. How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

  • NMR Spectroscopy: Confirm the presence of the phenylpiperazine moiety (aromatic protons at δ 6.8–7.5 ppm) and the ethanone group (singlet at δ 2.5–2.7 ppm) .
  • HPLC: Use a C18 column with a mobile phase of methanol/buffer (65:35, pH 4.6) to assess purity (>95%) .
  • X-ray Crystallography: Employ SHELX programs (e.g., SHELXL) for single-crystal structure determination, focusing on bond angles and dihedral angles to validate stereochemistry .

Q. What stability factors must be considered during storage and experimental use?

Methodological Answer:

  • pH Sensitivity: The dihydrochloride salt is stable in acidic conditions (pH 3–5) but may degrade in alkaline environments .
  • Temperature: Store at 2–8°C to prevent hydrolysis of the propoxy linkage .
  • Light Exposure: Protect from UV light to avoid radical-mediated degradation of the phenylpiperazine group .

Advanced Research Questions

Q. How can electronic effects (e.g., EDG/EWG) influence the reactivity of intermediates in the synthesis of this compound?

Methodological Answer:

  • Electron-Donating Groups (EDG): The 4-phenyl group on piperazine enhances nucleophilicity, accelerating substitution reactions .
  • Electron-Withdrawing Groups (EWG): The ethanone moiety may reduce electron density at the propoxy oxygen, requiring harsher conditions (e.g., elevated temperatures) for acylation .
  • Experimental Validation: Compare reaction rates using substituents like methoxy (EDG) vs. nitro (EWG) in analogous compounds to quantify electronic effects .

Q. What analytical strategies resolve contradictions in pharmacological data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

  • Receptor Binding Assays: Use radioligand displacement studies (e.g., [³H]-spiperone for dopamine D2 receptors) to measure affinity .
  • Functional Assays: Employ cAMP inhibition or calcium flux assays to assess efficacy .
  • Data Reconciliation: Apply statistical models (e.g., two-site binding or allosteric modulation) to explain discrepancies between binding affinity and functional response .

Q. How can computational methods predict metabolic pathways and potential toxic metabolites?

Methodological Answer:

  • In Silico Tools: Use databases like PISTACHIO or REAXYS to predict phase I/II metabolism (e.g., hydroxylation of the phenyl ring or glucuronidation of the hydroxypropoxy group) .
  • Molecular Docking: Simulate interactions with CYP450 isoforms (e.g., CYP3A4) to identify metabolic hotspots .
  • Validation: Compare predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Q. What advanced techniques identify and quantify synthesis-related impurities?

Methodological Answer:

  • LC-MS/MS: Detect trace impurities (e.g., dehydrochlorinated byproducts) using a QTOF mass spectrometer in positive ion mode .
  • NMR Relaxation Measurements: Differentiate stereoisomers via NOESY or ROESY experiments .
  • Validation Parameters: Establish LOD (0.1%) and LOQ (0.3%) using ICH Q2(R1) guidelines .

Q. How do environmental factors (e.g., solvent polarity) affect crystallization for X-ray studies?

Methodological Answer:

  • Solvent Screening: Test mixtures of ethanol/water or acetone/hexane to optimize crystal growth .
  • Temperature Gradients: Use slow cooling (0.5°C/hour) to enhance lattice formation .
  • SHELX Refinement: Apply TWIN/BASF commands in SHELXL to address twinning or disorder .

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